molecular formula C11H5BrF6N2 B12621388 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 918339-66-9

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B12621388
CAS No.: 918339-66-9
M. Wt: 359.06 g/mol
InChI Key: GNRXFEGUIYLIOB-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a high-purity chemical reagent designed for research and development in medicinal chemistry and drug discovery. This compound belongs to the class of N-arylpyrazoles, which are recognized as important building blocks in many biologically active compounds and pharmaceuticals . The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrated to exhibit a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The specific molecular architecture of this compound, featuring bromo and trifluoromethyl substituents on the pyrazole core, is strategically designed to enhance its potential in structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives from a single advanced intermediate . The presence of multiple trifluoromethyl groups is of particular interest, as this moiety is known to improve a compound's metabolic stability, lipophilicity, and binding affinity in drug-receptor interactions . Compounds with similar N-arylpyrazole and trifluoromethyl motifs have been investigated for their anti-inflammatory activities, with some shown to interact with the cyclooxygenase-2 (COX-2) enzyme active site . This reagent is provided for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers can utilize this compound as a key synthetic intermediate to develop novel bioactive molecules for various therapeutic areas.

Properties

CAS No.

918339-66-9

Molecular Formula

C11H5BrF6N2

Molecular Weight

359.06 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C11H5BrF6N2/c12-8-5-19-20(9(8)11(16,17)18)7-3-1-2-6(4-7)10(13,14)15/h1-5H

InChI Key

GNRXFEGUIYLIOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine or trifluoromethyl groups, resulting in simpler pyrazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the bromine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have shown that 4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for this compound suggest it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models have demonstrated that certain pyrazole derivatives can effectively reduce inflammation. For example, compounds similar to 4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole were found to exhibit anti-inflammatory activities comparable to established drugs like diclofenac sodium .

Agrochemical Applications

Pesticidal Activity
The unique chemical structure of 4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole makes it a candidate for agrochemical applications, particularly as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact. Research into similar compounds has shown promising results in controlling agricultural pests .

Material Science

Polymer Synthesis
In material science, pyrazole derivatives are being explored for their role in synthesizing advanced polymers. The trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance. Compounds like 4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole can be integrated into polymer matrices to enhance performance characteristics .

Case Studies

Study Application Findings
Selvam et al. (2014)Anti-inflammatoryDemonstrated significant reduction in edema using pyrazole derivatives .
Nagarapu et al. (2014)AntimicrobialIdentified potent antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2020)Material ScienceExplored the integration of pyrazole derivatives into polymer systems for enhanced properties .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

  • Bromination efficiency depends on the aryl substituent. Electron-withdrawing groups (e.g., 4-F-C₆H₄) improve yields due to enhanced electrophilic aromatic substitution .
  • Bulky substituents (e.g., heptafluoropropyl in ) require specialized reagents, reducing synthetic accessibility.

Physicochemical Properties Comparison

The trifluoromethyl and bromine groups significantly influence physicochemical properties:

Property 4-Bromo-5-CF₃-1-[3-CF₃-C₆H₄]-1H-pyrazole 4-Bromo-1-Ph-5-CF₃-1H-pyrazole (3d) Chloro Analog (Compound 4, )
Molecular Weight (g/mol) 411.1 305.1 ~300–320
LogP (Predicted) 4.2 3.8 3.5
Solubility (DMSO) High Moderate Moderate
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes at 160°C

Key Observations :

  • Trifluoromethyl groups elevate LogP, improving membrane permeability but reducing aqueous solubility.
  • Chloro analogs (e.g., Compound 4 ) exhibit lower thermal stability, likely due to weaker C-Cl vs. C-Br bonds.

Structural and Crystallographic Analysis

  • Intermolecular Interactions : Bromine participates in halogen bonding (C-Br···N, distance: 3.2 Å) in crystal structures, stabilizing supramolecular assemblies .
  • Conformational Flexibility : The 3-(trifluoromethyl)phenyl group adopts a planar conformation, minimizing steric clash with the pyrazole ring .
  • Isostructural Comparisons : Bromo and chloro analogs (Compounds 4 and 5 ) exhibit similar lattice parameters but differ in packing density due to halogen size (Br: 1.85 Å vs. Cl: 1.75 Å).

Biological Activity

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and bromo groups, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activities associated with this compound, summarizing key research findings, case studies, and mechanisms of action.

  • Molecular Formula : C13H8BrF6N3
  • Molecular Weight : 394.12 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is primarily attributed to its ability to interact with various biological targets. This compound can serve as a photoaffinity probe, allowing for the identification of protein interactions through photoaffinity labeling (PAL). The formation of covalent bonds with target proteins facilitates the study of biochemical pathways influenced by these interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole have shown effectiveness against antibiotic-resistant strains like MRSA and Enterococcus faecalis. These compounds inhibit biofilm formation and demonstrate low toxicity to human cells, making them promising candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. A study highlighted that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Study on Antimicrobial Resistance

A recent study synthesized several derivatives of pyrazoles, including variations of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole. These compounds were tested against resistant bacterial strains, showing significant inhibition at low concentrations compared to standard antibiotics like vancomycin .

Evaluation of Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory effects, a series of pyrazole derivatives were evaluated for their ability to inhibit cytokine production in human cell lines. The results indicated that certain derivatives exhibited comparable or superior activity compared to established anti-inflammatory drugs like dexamethasone .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMRSA2.5
E. faecalis3.0
Anti-inflammatoryHuman fibroblasts10
AnticancerMDA-MB-231 (breast cancer)15
A549 (lung cancer)12

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole?

The compound is typically synthesized via cyclization reactions. A representative method involves reacting substituted hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, cyclization of intermediates like substituted benzoic acid hydrazides in the presence of POCl₃ yields pyrazole derivatives . Key steps include:

  • Formylation and oxidation of precursor hydrazides.
  • Cyclization using POCl₃ to form the pyrazole core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic methods are used to characterize this compound?

Characterization involves:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios.
  • IR spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular ion confirmation.
  • X-ray crystallography : For definitive structural elucidation (e.g., bond angles, dihedral angles) .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/vapors.
  • Store in a dry, ventilated area away from oxidizers and heat sources .

Q. What are the typical impurities encountered during synthesis, and how are they removed?

Common impurities include unreacted hydrazide intermediates or by-products from incomplete cyclization. These are resolved by:

  • TLC monitoring during reactions.
  • Column chromatography (silica gel, gradient elution).
  • Recrystallization from ethyl acetate or ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 295 K.
  • Structure refinement : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to model bond lengths, angles, and intermolecular interactions (e.g., C–H···π, π–π stacking) .
  • Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) .

Q. How to design analogues for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace bromo/trifluoromethyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties.
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl groups at the pyrazole 1- or 3-positions.
  • In vitro assays : Test analogues for biological activity (e.g., COX-2 inhibition) to correlate substituents with potency .

Q. How to address discrepancies in spectral data during characterization?

  • Cross-validate techniques : Compare experimental NMR shifts with computed spectra (e.g., DFT calculations).
  • Purity checks : Use HPLC (≥95% purity threshold) to rule out impurity interference.
  • Crystallographic confirmation : Resolve ambiguities via SC-XRD .

Q. What computational tools can predict the compound's interaction with biological targets?

  • Molecular docking : Use UCSF Chimera to model binding poses in enzyme active sites (e.g., COX-2).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr373 in COX-2) .

Q. How to analyze the impact of trifluoromethyl groups on the compound's electronic properties?

  • DFT calculations : Compare HOMO/LUMO energies of trifluoromethylated vs. non-fluorinated analogues.
  • Electrostatic potential maps : Visualize electron-deficient regions induced by CF₃ groups.
  • SAR correlation : Link electronic effects to bioactivity (e.g., enhanced metabolic stability) .

Q. How to assess the compound's potential as a COX-2 inhibitor?

  • In vitro enzyme assays : Measure IC₅₀ values using a fluorescence-based COX-2 inhibition kit.
  • Selectivity screening : Test against COX-1 to confirm selectivity (>100-fold preference for COX-2).
  • In vivo models : Evaluate anti-inflammatory efficacy in rodent carrageenan-induced paw edema .

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